molecular formula C13H15N3O2 B2383060 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide CAS No. 1421472-91-4

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide

Número de catálogo: B2383060
Número CAS: 1421472-91-4
Peso molecular: 245.282
Clave InChI: QUPVKPLETKEFIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. It is built around a 1H-imidazole ring, a five-membered aromatic aza-heterocycle that is a key functional fragment in many biomolecules and pharmaceuticals . The electron-rich nature of the imidazole ring, containing two nitrogen atoms, allows it to easily form various non-covalent interactions (such as coordination bonds, hydrogen bonds, and π-π interactions) with diverse biological targets . This makes imidazole-based compounds valuable building blocks for constructing supramolecular complexes and probing biological systems. Compounds featuring the imidazole pharmacophore are widely investigated in pharmaceutical research for their broad therapeutic potential. Research into imidazole-based structures has revealed activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the 4-methoxyphenyl group and an acetamide side chain in this specific molecule may further modulate its physicochemical properties, such as solubility and bioavailability, and contribute to its binding affinity for specific enzymes or receptors . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(17)14-8-13-15-7-12(16-13)10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPVKPLETKEFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reductive Amination Followed by Acetylation

The methylacetamide moiety is introduced via reductive amination of 4-(4-methoxyphenyl)-1H-imidazole-2-carbaldehyde with methylamine. Sodium cyanoborohydride in methanol at ambient temperature reduces the imine intermediate, yielding N-methyl-4-(4-methoxyphenyl)-1H-imidazol-2-yl)methanamine . Subsequent acetylation with acetyl chloride in dichloromethane, catalyzed by triethylamine, produces the target compound in 78–82% yield.

Direct Alkylation-Acylation Sequence

A one-pot strategy involves alkylating 4-(4-methoxyphenyl)-1H-imidazole-2-thiol with chloroacetamide in the presence of sodium hydride. This method, conducted in N-methyl-2-pyrrolidone (NMP) at 80°C, achieves a 70% yield by directly coupling the thiol group to the acetamide. Notably, this route avoids intermediate isolation, enhancing efficiency.

Palladium-Catalyzed Cross-Coupling for Functionalization

Advanced methods utilize palladium catalysis to introduce the methoxyphenyl group post-imidazole formation. For example, Suzuki-Miyaura coupling of 2-bromoimidazole with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C yields 4-(4-methoxyphenyl)-1H-imidazole. Subsequent alkylation with bromoacetamide under basic conditions (K₂CO₃, DMF) completes the synthesis. This method offers regioselectivity and scalability, with reported yields of 65–72%.

Solid-Phase Synthesis for High-Purity Output

Solid-supported synthesis on Wang resin enables precise control over reaction steps. The imidazole ring is assembled on resin-bound Fmoc-protected amines, followed by on-resin acetylation using acetic anhydride. Cleavage with trifluoroacetic acid (TFA) liberates the target compound with >95% purity, as confirmed by HPLC. While labor-intensive, this approach minimizes byproducts and is ideal for small-scale pharmaceutical applications.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Imine formation, ring closure 85–92 High yield, solvent-free conditions Requires toxic cyanoborohydride
Reductive amination Reductive alkylation, acetylation 78–82 Straightforward purification Multi-step, moderate scalability
Palladium coupling Suzuki coupling, alkylation 65–72 Regioselective, scalable High catalyst cost
Solid-phase Resin-bound synthesis, acetylation >95 High purity, minimal byproducts Low throughput, high cost

Mechanistic Insights and Optimization

Role of Base in Alkylation

Sodium hydride in NMP proves superior to K₂CO₃ for alkylation, as it deprotonates the imidazole nitrogen more effectively, enhancing nucleophilicity. This minimizes competing side reactions, such as O-alkylation.

Solvent Impact on Cyclocondensation

Neat conditions (70°C) in the El-Saghier reaction reduce reaction time to 2 hours compared to solvent-mediated protocols (4–6 hours). Ethanol or DMF as solvents, however, improve homogeneity for sterically hindered substrates.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or phenyl derivatives.

Aplicaciones Científicas De Investigación

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, thereby influencing cell signaling and gene expression.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Imidazole substitution patterns (e.g., position of methoxy, halogens, or nitro groups).
  • Linker chemistry (direct acetamide, methylene, sulfanyl, or sulfonamide bridges).
  • Additional heterocycles (e.g., benzimidazole, triazole, or pyridine).
Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Molecular Formula Substituents on Imidazole Linker Type Biological Activity Reference
N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide C₁₃H₁₅N₃O₂ 4-methoxyphenyl Methylene Not reported -
N-(4-(4-Methoxyphenyl)-1H-imidazol-2-yl)acetamide (48) C₁₂H₁₃N₃O₂ 4-methoxyphenyl Direct Intermediate for amine synthesis
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide C₁₄H₁₆N₄O₂S 1-methyl Sulfanyl Not reported
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C₁₉H₁₈FN₅O₂S·2H₂O 4-fluorophenyl, methylsulfinyl Direct Potential kinase inhibition
2-{4-[(1-Benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (13) C₂₅H₂₀ClN₇O₃S Benzimidazole, triazole Thioether Anti-HCV activity
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide C₁₂H₁₁FN₄O₃ 2-nitro, 4-fluorobenzyl Direct Antimicrobial potential

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group in the target compound likely confers moderate logP (~2.5–3.5), comparable to fluorophenyl analogs (e.g., logP = 3.4 in ) . Sulfanyl or sulfonamide linkers increase polarity, reducing membrane permeability.
  • Bioactivity :
    • Antiviral Activity : Compounds like 13 and 17 () demonstrate that bulky substituents (e.g., benzimidazole-triazole hybrids) enhance HCV inhibition, suggesting the target compound may require optimization for similar potency .
    • Antimicrobial Effects : Nitroimidazole derivatives () show redox-dependent activity, while chlorofuryl-imidazole hybrids () exhibit antifungal properties, highlighting the role of electron-withdrawing groups .
  • Synthetic Routes: The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to (reflux with ethanol) or (CDI-mediated coupling) .

Key Differentiators

  • Methylene Linker : Unlike direct acetamide attachment (), the methylene spacer in the target compound may improve metabolic stability and reduce steric hindrance for target binding.
  • 4-Methoxyphenyl vs.

Actividad Biológica

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through the condensation of glyoxal with ammonia or primary amines, often facilitated by an acid catalyst.
  • Introduction of the Methoxyphenyl Group : This is achieved using electrophilic aromatic substitution reactions with methoxy-substituted benzene derivatives.
  • Attachment of the Acetamide Moiety : The final step involves acylation of the imidazole derivative with acetic anhydride or acetyl chloride.

This compound is characterized by the presence of an imidazole ring, which is known for imparting various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with nuclear receptors, influencing cell signaling pathways and gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including ovarian cancer (SKOV-3, OVCAR-3) and neuroblastoma (IMR-32). The compound demonstrated submicromolar IC50 values against these cell lines, indicating potent inhibitory activity .

Cell LineIC50 (μM)Mechanism of Action
SKOV-30.29Inhibition of CDK2
OVCAR-30.36Induction of apoptosis
IMR-320.35Modulation of kinase signaling pathways

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. This suggests a potential role in treating inflammatory diseases by modulating immune responses through kinase inhibition.

Study on Kinase Inhibition

A study focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that this compound effectively inhibited CDK2 in complexes with cyclin E, demonstrating significant selectivity over other CDK complexes (CDK1, -5, -9). The IC50 values were notably low, indicating high potency against these targets .

Research on Antinociceptive Effects

Another study examined the antinociceptive effects of related imidazole compounds, suggesting that modifications in the imidazole structure could enhance pain relief properties. This highlights the potential for developing new analgesics based on the imidazole scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide, and how can purity be ensured?

  • Answer : The synthesis typically involves cyclization of precursors (e.g., 4-methoxyphenyl-substituted imidazole intermediates) followed by N-methylation and acetylation. Key steps include:

  • Imidazole ring formation : Cyclization under acidic/basic conditions using precursors like glyoxal derivatives and ammonium acetate .
  • Acetamide coupling : Reaction with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., DMF) at controlled temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of unreacted starting material) .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify imidazole ring protons (δ 7.2–7.8 ppm), methoxyphenyl groups (δ 3.8 ppm for –OCH3_3), and acetamide methyl (δ 2.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 286.12) .
  • X-ray crystallography : Single-crystal diffraction for absolute configuration determination (SHELX software for refinement) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) in preclinical studies?

  • Answer : Contradictions often arise from assay conditions or substituent effects. Mitigation includes:

  • Dose-response profiling : Testing across concentrations (0.1–100 µM) to identify therapeutic windows .
  • Selectivity assays : Comparing activity against bacterial vs. mammalian cell lines (e.g., HEK-293) to assess specificity .
  • SAR studies : Modifying the methoxyphenyl or acetamide groups to reduce off-target effects .

Q. How can regioselectivity challenges during imidazole functionalization be resolved?

  • Answer : Regioselectivity in imidazole N-alkylation/acylation is influenced by:

  • Protecting groups : Using Boc or benzyl groups to direct reactions to specific nitrogen atoms .
  • Catalytic systems : Pd-mediated cross-coupling for C–H activation at the 4-position of imidazole .
  • Computational modeling : DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Answer :

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis IMPDH in ) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (20 ns trajectories) .
  • QSAR models : CoMFA/CoMSIA to correlate structural features (e.g., methoxy group electronegativity) with bioactivity .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Answer :

  • pH stability : Degradation studies (24–72 hrs) in buffers (pH 2–10) monitored via LC-MS. Acetamide hydrolysis is minimal at pH 7.4 (physiological conditions) .
  • Solvent effects : Stability in DMSO (stock solutions) vs. aqueous media (PBS). Aggregation in PBS is mitigated with <1% DMSO cosolvent .

Methodological Challenges and Solutions

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (85% vs. 60%) .
  • Solvent-free conditions : Using ionic liquids (e.g., [BMIM]BF4_4) for cyclization steps .
  • Catalytic recycling : Reusable Pd/C or zeolite catalysts for acetylation .

Q. How are discrepancies in crystallographic data (e.g., twinning) resolved during structure determination?

  • Answer :

  • Twinning analysis : SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • High-resolution data : Synchrotron radiation (λ = 0.7 Å) to improve anomalous dispersion signals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.